molecular formula C14H22N2O9S B12695903 (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) CAS No. 94199-91-4

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate)

Cat. No.: B12695903
CAS No.: 94199-91-4
M. Wt: 394.40 g/mol
InChI Key: XOBPRZUNUFFMOC-UHFFFAOYSA-N
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Description

The compound "(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate)" (CAS: 94199-91-4) is a quaternary ammonium salt featuring a furfuryl backbone, a thioether linkage, and a di(hydrogen oxalate) counterion. Its molecular formula is C₁₄H₂₂N₂O₉S, with a molecular weight of 394.398 g/mol and a calculated logP value of 0.832, indicating moderate hydrophobicity . The structure includes two ammonium groups: one dimethylammonium moiety and a secondary ammonioethyl group connected via a sulfur-containing methylene bridge. The di(hydrogen oxalate) counterion enhances aqueous solubility, making it suitable for chromatographic analysis and pharmacokinetic studies .

Properties

CAS No.

94199-91-4

Molecular Formula

C14H22N2O9S

Molecular Weight

394.40 g/mol

IUPAC Name

[5-(2-azaniumylethylsulfanylmethyl)furan-2-yl]methyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C10H18N2OS.2C2H2O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;2*3-1(4)2(5)6/h3-4H,5-8,11H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

XOBPRZUNUFFMOC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=CC=C(O1)CSCC[NH3+].C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) typically involves multiple steps. One common method includes the reaction of 2-aminoethanethiol with furfuryl chloride to form the intermediate compound, which is then reacted with dimethylamine. The final step involves the addition of oxalic acid to form the di(hydrogen oxalate) salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) is in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using a reverse-phase HPLC method under simple conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass-spectrometry compatible applications, phosphoric acid is substituted with formic acid .

Key Features of HPLC Application :

  • Scalability : The method is scalable for preparative separation.
  • Isolation of Impurities : It is suitable for isolating impurities, which is essential in pharmaceutical development.
  • Fast UPLC Applications : Smaller 3 µm particle columns are available for faster ultra-performance liquid chromatography (UPLC) applications.

Pharmacokinetics

The compound shows promise in pharmacokinetic studies due to its ability to be analyzed and isolated effectively through HPLC methods. Understanding the pharmacokinetics of this compound can lead to insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development.

Mechanism of Action

The mechanism of action of (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value
Molecular Formula C₁₄H₂₂N₂O₉S
Molecular Weight 394.398 g/mol
logP 0.832
InChI Key XOBPRZUNUFFMOC-UHFFFAOYSA-N
Solubility Highly water-soluble

Comparison with Similar Compounds

Quaternary ammonium compounds with sulfur-containing functional groups and aromatic backbones are of interest due to their applications in pharmaceuticals, agrochemicals, and analytical chemistry. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues

Choline Derivatives (e.g., Acetylcholine Chloride)

  • Structure : Contains a trimethylammonium group linked to an ethyl ester.
  • Counterion : Chloride (vs. di(hydrogen oxalate)).
  • logP : ~-1.5 (more hydrophilic due to the absence of a furan ring and sulfur) .
  • Applications : Neurotransmission (vs. pharmacokinetic studies for the target compound).

Thioether-Linked Quaternary Ammonium Salts (e.g., (2-(Methylthio)ethyl)trimethylammonium iodide)

  • Structure : Similar thioether linkage but lacks the furfuryl backbone.
  • Counterion : Iodide (lower solubility in water compared to di(hydrogen oxalate)).
  • logP : ~1.2 (slightly more hydrophobic due to iodide’s lower polarity) .

Furan-Based Ammonium Salts (e.g., 5-(Dimethylammoniomethyl)furfuryl sulfate)

  • Structure : Shares the furfuryl backbone but replaces the thioether with a sulfonate group.
  • Counterion : Sulfate (higher charge density than di(hydrogen oxalate), leading to stronger ionic interactions).
  • logP : ~-0.5 (more hydrophilic due to sulfate’s high polarity) .

Counterion Impact on Properties

The di(hydrogen oxalate) counterion in the target compound provides a balance between solubility and chromatographic retention. Compared to chloride or iodide salts, di(hydrogen oxalate) enhances water solubility while reducing ionic strength-related column degradation in HPLC .

Counterion Solubility in Water HPLC Retention Time (RP Column)
Di(hydrogen oxalate) High Moderate (due to mixed-mode interactions)
Chloride Very High Short (strongly polar)
Iodide Moderate Long (hydrophobic interaction)

Analytical Performance

The target compound has been analyzed using a Newcrom R1 HPLC column, a reverse-phase column with low silanol activity, which minimizes secondary interactions with charged ammonium groups . Comparable compounds, such as acetylcholine chloride, often require ion-pairing agents (e.g., heptafluorobutyric acid) for optimal separation on standard C18 columns, increasing method complexity .

Compound HPLC Column Type Mobile Phase Modifiers
Target Compound Newcrom R1 (RP, low silanol) H₃PO₄ or HCOOH
Acetylcholine Chloride C18 Ion-pairing agents
(2-(Methylthio)ethyl)trimethylammonium C8 TFA

Stability and Reactivity

The thioether group in the target compound is less prone to oxidation compared to sulfides but more reactive than ethers. In contrast, furan-based analogs without sulfur (e.g., furfuryltrimethylammonium bromide) exhibit higher thermal stability but lower solubility .

Limitations in Comparative Studies

Existing studies focus on individual compound characterization rather than head-to-head comparisons.

Biological Activity

The compound (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate), commonly referred to as dimethylammonium di(hydrogen oxalate) , is a quaternary ammonium salt with significant biological implications. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H22N2O9S
  • Molecular Weight : 394.40 g/mol
  • CAS Number : 94199-91-4
  • LogP : 0.832

This compound exhibits a unique structure that contributes to its biological activity, particularly in relation to oxalate metabolism and interactions within biological systems.

The primary mechanism of action for this compound involves its role in oxalate metabolism. It is known to interact with calcium oxalate, the predominant component of kidney stones, thereby potentially influencing their formation and dissolution. Research indicates that compounds that can modulate calcium oxalate crystallization may provide therapeutic benefits in managing kidney stone disease .

Pharmacological Effects

  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which can help mitigate oxidative stress in biological systems. This is particularly relevant in conditions associated with inflammation and cellular damage.
  • Renal Protective Effects : Studies suggest that the compound may exert protective effects on renal tissues by modulating oxalate levels and preventing crystal-induced damage .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in the context of infectious diseases.

Case Study 1: Kidney Stone Prevention

A study conducted by Sadaf et al. highlighted the efficacy of various lactic acid bacteria, including Lactobacillus acidophilus, in degrading oxalates. The findings suggest that combining these bacteria with dimethylammonium di(hydrogen oxalate) could enhance therapeutic strategies for preventing calcium oxalate stone formation .

Case Study 2: Oxalate Metabolism

Research published in AIMS Biophysics examined the interactions between calcium oxalate and various compounds, including dimethylammonium di(hydrogen oxalate). The study utilized molecular docking techniques to assess binding affinities, revealing promising interactions that could inhibit stone formation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress
Renal ProtectionModulates renal oxalate levels
AntimicrobialPotential activity against pathogens
Oxalate MetabolismInfluences calcium oxalate crystallization

Q & A

Q. What synthetic pathways are recommended for synthesizing (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate), and how is purity ensured?

Methodological Answer: Synthesis involves multi-step organic reactions. The furfuryl core can be derived from carbohydrate precursors via acid-catalyzed dehydration, analogous to 5-hydroxymethylfurfural (HMF) production . Thioether linkage formation may employ nucleophilic substitution between a halogenated furfuryl intermediate and 2-aminoethanethiol. Quaternization with dimethylamine introduces ammonium centers, followed by salt metathesis with oxalic acid to form di(hydrogen oxalate). Purification via recrystallization (ethanol/water) and characterization using ¹H/¹³C NMR, HPLC-MS, and ion chromatography ensures structural fidelity and purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the furfuryl backbone, thioether connectivity, and ammonium environments. IR spectroscopy identifies functional groups (e.g., C-S bonds at ~600–700 cm⁻¹, ammonium stretches). Ion chromatography validates the di(hydrogen oxalate) counterion. Comparative analysis with HMF derivatives and reference standards strengthens validation .

Advanced Research Questions

Q. How can hybrid computational-experimental frameworks predict this compound’s receptor interactions?

Methodological Answer: Molecular docking and MD simulations model binding affinities to target receptors (e.g., neurotransmitter or olfactory receptors). Hybrid approaches integrate wet-lab agonistic profiling (e.g., heterologous receptor expression assays) with ML models trained on chemical feature-response datasets. For example, Haddad et al. (2008a) used bioelectronic nose setups to extrapolate receptor-specific activity for furan derivatives, a method adaptable to ammonium-containing analogs . Cluster analysis of chemical features (logP, charge distribution) identifies receptor-specific activity patterns, reducing false positives .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Divergent results may arise from receptor selection bias or assay conditions (e.g., pH, temperature). A meta-analysis framework normalizes response metrics (e.g., EC50, binding kinetics) across datasets, accounting for receptor genetic diversity . Cluster analysis isolates subgroups of chemical features (e.g., hydrophobicity, stereochemistry) linked to consistent bioactivity. Methodological transparency in reporting assay parameters (e.g., receptor expression levels) mitigates ambiguity .

Q. How is the compound’s stability in physiological matrices evaluated, and what degradation pathways are prioritized?

Methodological Answer: Accelerated stability studies in simulated biological fluids (pH 7.4, 37°C) over 1–4 weeks, analyzed via LC-MS/MS, quantify degradation kinetics. Forced degradation under oxidative (H₂O₂), thermal (40–60°C), and hydrolytic conditions identifies labile sites (e.g., thioether bonds). Isotopic labeling (e.g., ¹³C-furfuryl) and tandem MS fragmentation map degradation pathways. Comparative pharmacokinetic modeling, as applied to HMF derivatives, predicts in vivo metabolite profiles .

Notes on Methodological Rigor

  • Synthesis : Prioritize anhydrous conditions for quaternization to avoid side reactions .
  • Computational Modeling : Validate ML predictions with wet-lab dose-response curves for key receptors .
  • Contradiction Analysis : Use factorial invariance testing to ensure latent variable consistency across experimental conditions .

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